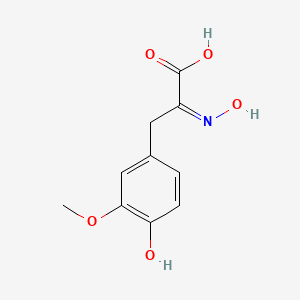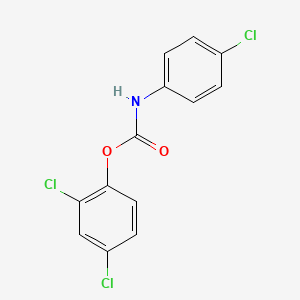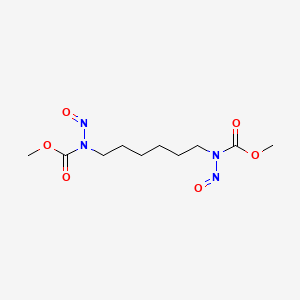
Dimethyl hexane-1,6-diylbis(nitrosocarbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl hexane-1,6-diylbis(nitrosocarbamate) is a chemical compound with the molecular formula C10H18N4O6 It is known for its unique structure, which includes two nitrosocarbamate groups attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl hexane-1,6-diylbis(nitrosocarbamate) typically involves the reaction of hexane-1,6-diamine with nitrosocarbamate derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of dimethyl hexane-1,6-diylbis(nitrosocarbamate) involves large-scale reactors and continuous flow processes. The use of advanced catalysts and automated systems ensures consistent quality and efficiency. The industrial process also includes purification steps, such as crystallization and filtration, to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl hexane-1,6-diylbis(nitrosocarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosocarbamate groups to amines.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dimethyl hexane-1,6-diylbis(nitrosocarbamate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of dimethyl hexane-1,6-diylbis(nitrosocarbamate) involves its interaction with molecular targets through its nitrosocarbamate groups. These groups can form covalent bonds with nucleophiles, leading to the modification of target molecules. The pathways involved in its action depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylhexane-1,6-dicarbamate: A similar compound with carbamate groups instead of nitrosocarbamate groups.
Hexane-1,6-diamine: The parent compound used in the synthesis of dimethyl hexane-1,6-diylbis(nitrosocarbamate).
Uniqueness
Dimethyl hexane-1,6-diylbis(nitrosocarbamate) is unique due to its dual nitrosocarbamate groups, which impart distinct reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
4991-18-8 |
|---|---|
Molekularformel |
C10H18N4O6 |
Molekulargewicht |
290.27 g/mol |
IUPAC-Name |
methyl N-[6-[methoxycarbonyl(nitroso)amino]hexyl]-N-nitrosocarbamate |
InChI |
InChI=1S/C10H18N4O6/c1-19-9(15)13(11-17)7-5-3-4-6-8-14(12-18)10(16)20-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
RJLHNLDWJWZWNF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N(CCCCCCN(C(=O)OC)N=O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride](/img/structure/B14740987.png)
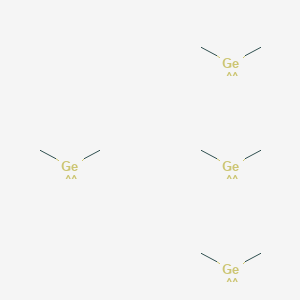
![Ethyl 5-(2-methoxynaphthalen-1-yl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14741004.png)

![2-Phenylbenzo[h]quinoline-4-carboxylic acid](/img/structure/B14741021.png)
![Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate](/img/structure/B14741028.png)
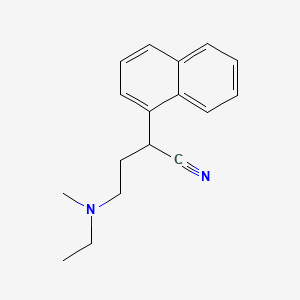
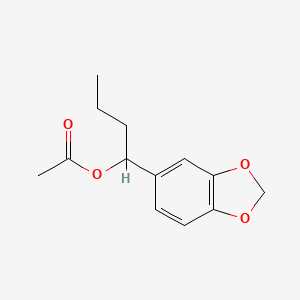
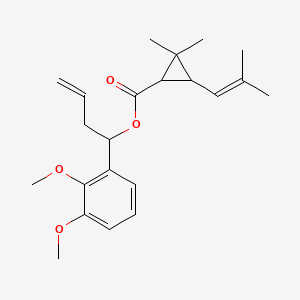
![N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine](/img/structure/B14741050.png)
![1-[(Benzyloxy)methyl]-3-chlorobenzene](/img/structure/B14741062.png)

